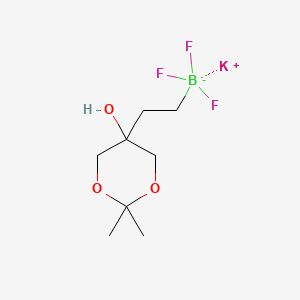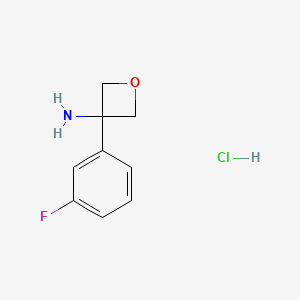
(S)-N,N-ジメチル(ピロリジン-2-イル)メタンアミン塩酸塩
概要
説明
(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to act as a chiral building block .
科学的研究の応用
(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride . These factors include pH, temperature, and the presence of other molecules.
生化学分析
Biochemical Properties
(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound is known to interact with enzymes such as dipeptidyl peptidase 4, which is involved in the regulation of glucose metabolism . The interaction between (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride and dipeptidyl peptidase 4 can influence the enzyme’s activity, potentially leading to changes in glucose levels in the body. Additionally, this compound may interact with other proteins and biomolecules, affecting various biochemical pathways and processes.
Cellular Effects
The effects of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride on cellular processes are diverse and significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride has been shown to impact the activity of certain signaling pathways, which can lead to changes in cellular responses and functions . Additionally, this compound may alter gene expression patterns, resulting in modifications to cellular metabolism and overall cell health.
Molecular Mechanism
The molecular mechanism of action of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and proteins. For example, (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride can bind to dipeptidyl peptidase 4, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and subsequent alterations in cellular functions. The precise molecular mechanisms underlying these effects are still being investigated, but they are believed to involve complex biochemical pathways and regulatory processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over extended periods . The long-term effects of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride vary with different dosages in animal models. Research has demonstrated that low doses of this compound can produce beneficial effects, such as improved glucose metabolism and enhanced cellular function . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal biochemical processes. It is important to determine the optimal dosage range for therapeutic applications to minimize potential side effects and maximize the compound’s efficacy.
Metabolic Pathways
(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis . The specific metabolic pathways affected by (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride are still being elucidated, but they are believed to involve key enzymes involved in glucose metabolism and other essential biochemical processes.
Transport and Distribution
The transport and distribution of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues . The localization and distribution of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride can influence its effectiveness and potential therapeutic applications.
Subcellular Localization
The subcellular localization of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The precise subcellular localization of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride can affect its interactions with biomolecules and its overall impact on cellular processes.
準備方法
The synthesis of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route involves the reaction of (S)-prolinol with formaldehyde and dimethylamine under acidic conditions to form the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups at the nitrogen atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include N-oxides, reduced amines, and substituted pyrrolidine derivatives .
類似化合物との比較
(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride can be compared with other pyrrolidine derivatives, such as:
(S)-2-Pyrrolidinemethanol: This compound is used as a chiral auxiliary in asymmetric synthesis and has similar applications in medicinal chemistry.
(S)-(-)-1-Methyl-2-pyrrolidinemethanol: Another chiral pyrrolidine derivative used in the synthesis of chiral organic compounds.
(2S)-Pyrrolidin-2-ylmethylamine: A compound with a similar pyrrolidine ring structure but different functional groups, used in drug discovery and development.
The uniqueness of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride lies in its specific functional groups and stereochemistry, which confer distinct biological activities and synthetic utility .
特性
IUPAC Name |
N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYCGYUJNRLFNJ-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693513 | |
| Record name | N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152113-36-4 | |
| Record name | N,N-Dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


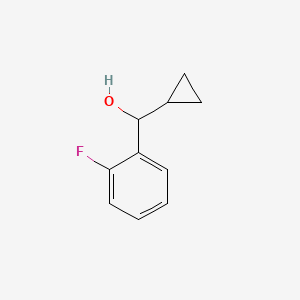
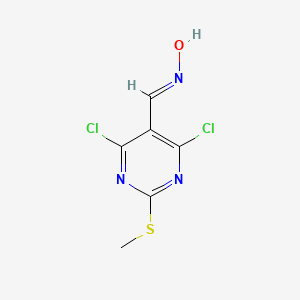


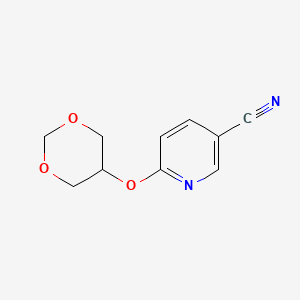
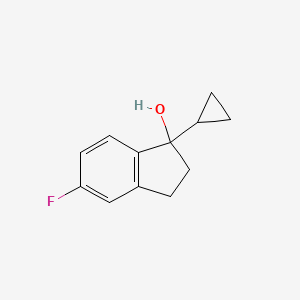
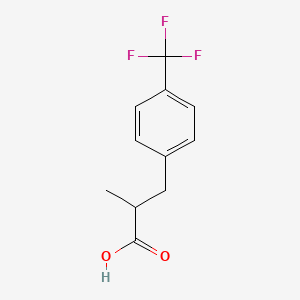

![5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394465.png)
![Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394466.png)
![7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1394468.png)
